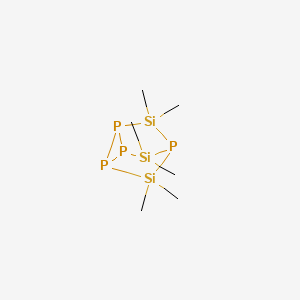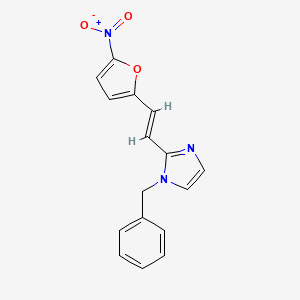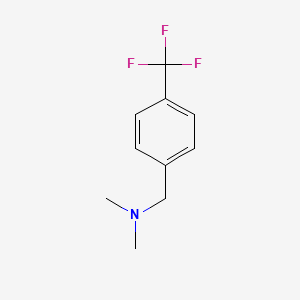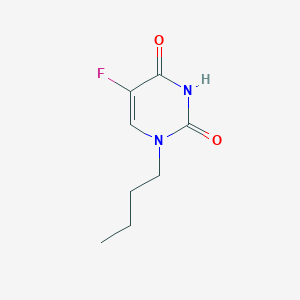
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is a unique organophosphorus compound with a complex tricyclic structure. This compound is notable for its incorporation of both phosphorus and silicon atoms within its framework, which imparts distinctive chemical properties and reactivity. Its molecular formula is C6H18P4Si3, and it has a molecular weight of 298.3587 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- typically involves the reaction of suitable phosphorus and silicon precursors under controlled conditions. One common method involves the cyclization of organophosphorus and organosilicon compounds in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The phosphorus and silicon atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus and organosilicon derivatives.
科学研究应用
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
作用机制
The mechanism of action of 1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- involves its interaction with molecular targets through its phosphorus and silicon atoms. These interactions can lead to the formation of coordination complexes, which can alter the reactivity and properties of the compound. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity.
相似化合物的比较
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another organophosphorus compound with a different structural framework.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: A related compound with a different ring structure.
Uniqueness
1,2,4,6-Tetraphospha-3,5,7-trisilatricyclo(2.2.1.02,6)heptane, 3,3,5,5,7,7-hexamethyl- is unique due to its incorporation of both phosphorus and silicon atoms in a tricyclic structure. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
67135-87-9 |
|---|---|
分子式 |
C6H18P4Si3 |
分子量 |
298.36 g/mol |
IUPAC 名称 |
3,3,5,5,7,7-hexamethyl-1,2,4,6-tetraphospha-3,5,7-trisilatricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C6H18P4Si3/c1-11(2)7-8-9(7)13(5,6)10(11)12(8,3)4/h1-6H3 |
InChI 键 |
HVZWLBFSFFGSMM-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(P2[Si](P3P1P3[Si]2(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)


![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)

